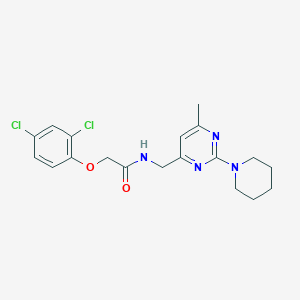
2-(2,4-dichlorophenoxy)-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H22Cl2N4O2 and its molecular weight is 409.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2,4-dichlorophenoxy)-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)acetamide is a synthetic molecule that has gained attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound, focusing on its efficacy in various biological contexts.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C17H21Cl2N3O
- Molecular Weight : 364.27 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that derivatives of piperidine and pyrimidine, similar to the target compound, exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing piperidine rings demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Anticancer Potential
The piperidine moiety is linked to anticancer activities. Compounds with similar structures have been reported to inhibit tumor growth and induce apoptosis in cancer cells. For example, derivatives of 1,3,4-oxadiazole have shown promising results in anticancer assays . The potential of the target compound in this area warrants further investigation.
Central Nervous System Effects
The compound's structural similarity to known anesthetics suggests possible central nervous system (CNS) effects. Studies on lidocaine analogs indicate that modifications can lead to enhanced anesthetic properties and reduced side effects . The target compound may exhibit similar CNS activity, potentially aiding in pain management therapies.
The biological activity of the compound is likely mediated through multiple pathways:
- Receptor Interaction : The dichlorophenoxy group may interact with various receptors involved in pain perception and inflammatory responses.
- Enzyme Inhibition : Preliminary data suggest that compounds with similar structures inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Cellular Uptake : The presence of piperidine enhances cellular permeability, allowing for better bioavailability and efficacy.
Case Studies
Several studies have explored the pharmacological profiles of related compounds:
- Neuropathic Pain Model : In a study evaluating lidocaine analogs, researchers found significant analgesic effects in animal models of neuropathic pain . The target compound may offer similar benefits due to its structural characteristics.
- Antimicrobial Screening : A series of synthesized compounds containing piperidine were tested against multiple bacterial strains, revealing varying degrees of antibacterial activity . This suggests that the target compound could also possess significant antimicrobial properties.
Data Summary
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N4O2/c1-13-9-15(24-19(23-13)25-7-3-2-4-8-25)11-22-18(26)12-27-17-6-5-14(20)10-16(17)21/h5-6,9-10H,2-4,7-8,11-12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAPKHNOSSNYIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














